

Benoxafos: A Technical Whitepaper on its Historical Use and Environmental Persistence

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benoxafos

Cat. No.: B1667999

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and regulatory data on **Benoxafos** are scarce. This document summarizes the available information and, where specific data for **Benoxafos** is lacking, provides general information for the broader class of organophosphate insecticides. This is intended to serve as a technical guide, highlighting both what is known and the significant data gaps concerning this compound.

Introduction

Benoxafos is an organophosphate insecticide and acaricide.^[1] Like other compounds in this class, its mode of action is the inhibition of the acetylcholinesterase (AChE) enzyme.^[1] This whitepaper provides a comprehensive overview of the known historical use and the largely uncharacterized environmental persistence of **Benoxafos**. Given the limited specific data, this guide also incorporates general principles of organophosphate environmental fate and standard analytical methodologies.

Chemical and Physical Properties

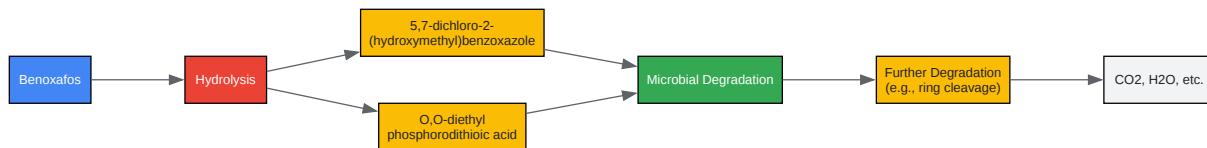
Limited data is available on the specific physical and chemical properties of **Benoxafos**. The following table summarizes the known information.

Property	Value	Source
IUPAC Name	S-[(5,7-dichloro-1,3-benzoxazol-2-yl)methyl] O,O-diethyl phosphorodithioate	[1] [2] [3]
Synonyms	HOE 2910, Benoxafosum	
CAS Number	16759-59-4	
Chemical Formula	C ₁₂ H ₁₄ Cl ₂ NO ₃ PS ₂	
Molecular Weight	386.26 g/mol	
Water Solubility	Data not available	
Soil Half-life (t _{1/2})	Data not available	
Log K _{ow}	Data not available	

Historical Use and Regulation

Benoxafos was developed and introduced in the 1980s as an insecticide and acaricide. Its primary use was likely in agriculture to control pests such as aphids and whiteflies. Early registrations for its use are noted as occurring around the 1990s.

Regulatory information indicates that **Benoxafos** is now considered an obsolete pesticide. A significant regulatory action was its withdrawal from the European Union market in 2010. The specific reasons for this withdrawal are not readily available in the public domain but are often linked to health or environmental concerns, or a lack of sufficient data to support re-registration under evolving, more stringent regulations.

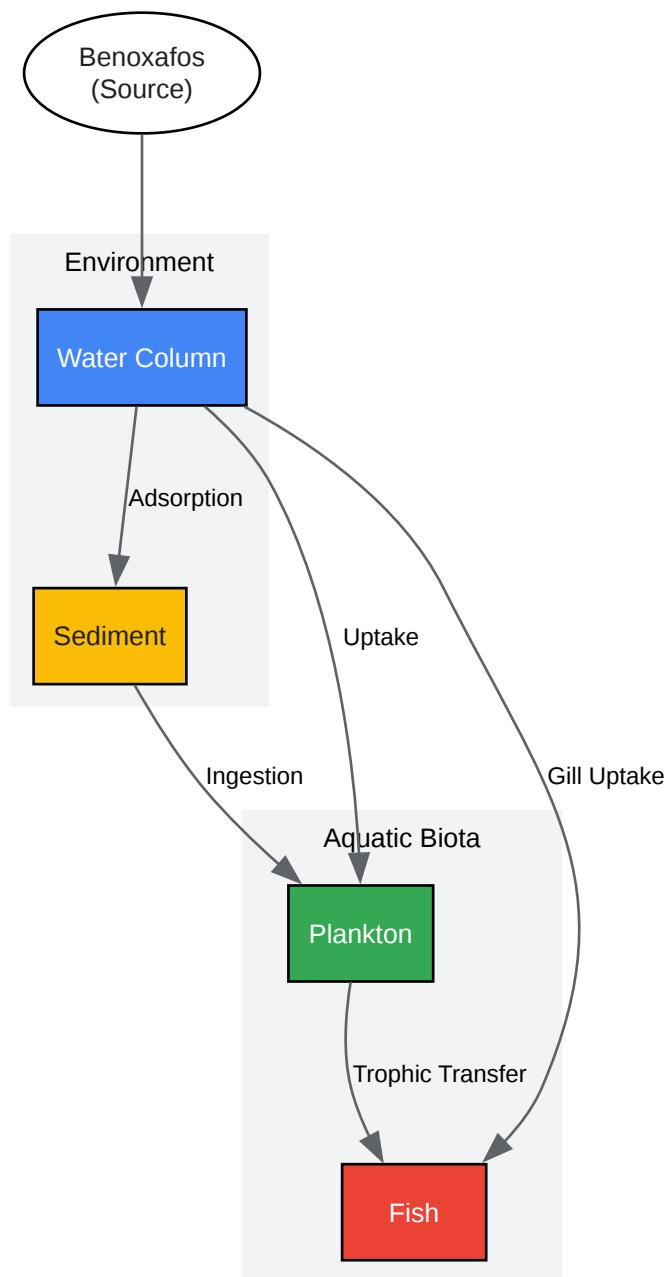

Environmental Persistence and Fate

Specific experimental data on the environmental persistence of **Benoxafos** is not available in published literature. However, based on its classification as an organophosphate pesticide, a general overview of its likely environmental fate can be inferred.

Abiotic and Biotic Degradation

Organophosphate pesticides are generally susceptible to degradation in the environment through both abiotic and biotic pathways. The primary mechanism of degradation is typically hydrolysis of the ester bonds, which can be influenced by pH, temperature, and the presence of microorganisms.

Microbial degradation is a key process in the breakdown of organophosphates in soil and water. Bacteria and fungi can utilize these compounds as a source of carbon and phosphorus. The degradation pathways often involve enzymes such as phosphotriesterases that hydrolyze the phosphate ester bonds.



[Click to download full resolution via product page](#)

A generalized degradation pathway for **Benoxafos**.

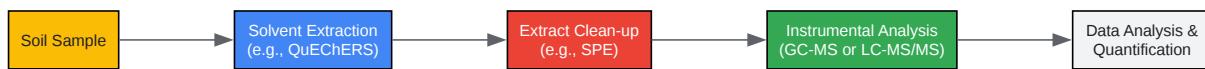
Bioaccumulation

The potential for bioaccumulation of a pesticide is related to its lipophilicity (often estimated by the octanol-water partition coefficient, Log K_{ow}) and its persistence in the environment. While specific data for **Benoxafos** is unavailable, organophosphate esters as a class exhibit a wide range of bioaccumulation potential. Some organophosphates can accumulate in aquatic organisms, with exposure occurring through both water and diet. The extent of bioaccumulation is influenced by the organism's metabolism, which can break down these compounds.

[Click to download full resolution via product page](#)

Conceptual model of **Benoxafos** bioaccumulation in an aquatic environment.

Experimental Protocols


Due to the absence of published studies detailing experimental work on **Benoxafos**, this section outlines standard methodologies for the analysis of organophosphate pesticides in environmental matrices. These protocols are representative of the approaches that would be employed to generate the missing environmental fate data for **Benoxafos**.

Analysis of Organophosphate Pesticides in Soil

Objective: To extract, identify, and quantify **Benoxafos** residues in soil samples.

Methodology:

- Sample Preparation: Soil samples are air-dried and sieved to remove large debris.
- Extraction: A representative subsample is subjected to solvent extraction. Common techniques include:
 - Soxhlet Extraction: Continuous extraction with a solvent mixture such as acetone and n-hexane.
 - Accelerated Solvent Extraction (ASE): Utilizes elevated temperatures and pressures to achieve rapid and efficient extraction.
 - QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A dispersive solid-phase extraction method that involves an extraction and partitioning step with acetonitrile followed by a clean-up step using a mixture of sorbents.
- Clean-up: The crude extract is purified to remove interfering co-extracted substances. This is often achieved using solid-phase extraction (SPE) cartridges.
- Analysis: The purified extract is analyzed using chromatographic techniques:
 - Gas Chromatography (GC): Coupled with a selective detector such as a Flame Photometric Detector (FPD) (sensitive to phosphorus and sulfur) or a Mass Spectrometer (MS) for definitive identification and quantification.
 - Liquid Chromatography (LC): Often coupled with tandem mass spectrometry (MS/MS) for high sensitivity and selectivity.

[Click to download full resolution via product page](#)

Workflow for the analysis of organophosphate pesticides in soil.

Analysis of Organophosphate Pesticides in Water

Objective: To determine the concentration of **Benoxafos** in water samples.

Methodology:

- Sample Collection: Water samples are collected in clean glass bottles and stored at low temperatures to prevent degradation.
- Extraction:
 - Liquid-Liquid Extraction (LLE): The water sample is extracted with an immiscible organic solvent (e.g., dichloromethane).
 - Solid-Phase Extraction (SPE): The water sample is passed through a cartridge containing a sorbent that retains the pesticide, which is then eluted with a small volume of solvent. This method allows for pre-concentration of the analyte.
- Analysis: The resulting extract is analyzed using GC-MS or LC-MS/MS as described for soil analysis.

Conclusion and Future Perspectives

Benoxafos is an obsolete organophosphate insecticide with a limited and dated history of use. A significant knowledge gap exists regarding its environmental persistence, degradation pathways, and bioaccumulation potential. The lack of such data makes a comprehensive risk assessment challenging.

Future research should focus on:

- Acquiring fundamental environmental fate data: Studies to determine the soil and water half-life, water solubility, and octanol-water partition coefficient of **Benoxafos** are crucial.
- Identifying degradation products: Elucidating the major abiotic and biotic degradation products would provide a more complete picture of its environmental impact.

- Assessing bioaccumulation potential: Laboratory studies to determine the bioconcentration factor (BCF) in aquatic organisms are needed.
- Developing specific analytical methods: Validated analytical methods for the detection of **Benoxafos** and its metabolites in various environmental matrices would be beneficial for any future monitoring studies.

Addressing these research needs would allow for a more informed understanding of the environmental legacy of this and other similar "legacy" pesticides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benoxafos (Ref: HOE 2910) [sitem.herts.ac.uk]
- 2. Benoxafos | C₁₂H₁₄Cl₂NO₃PS₂ | CID 65629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- To cite this document: BenchChem. [Benoxafos: A Technical Whitepaper on its Historical Use and Environmental Persistence]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1667999#historical-use-and-environmental-persistence-of-benoxafos>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com